3,5-Dibromoaniline: A Comprehensive Technical Guide
3,5-Dibromoaniline: A Comprehensive Technical Guide
CAS Number: 626-40-4
This technical guide provides an in-depth overview of 3,5-Dibromoaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, safety and handling information, and its applications in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
3,5-Dibromoaniline is a halogenated aniline derivative characterized by a benzene ring substituted with two bromine atoms at the meta positions relative to the amino group.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex structures.[2] The presence of the amino group makes it a weak base.
| Property | Value | Reference(s) |
| CAS Number | 626-40-4 | |
| Molecular Formula | C₆H₅Br₂N | [3] |
| Molecular Weight | 250.92 g/mol | [4][5] |
| Appearance | White to pale yellow or brown crystalline solid | [6] |
| Melting Point | 52.0-56.0 °C | |
| Boiling Point | 181.5 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents; limited solubility in water. | [6] |
| InChI Key | RVNUUWJGSOHMRR-UHFFFAOYSA-N | [4] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data typically shows signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts are influenced by the bromine and amino substituents. |
| ¹³C NMR | The spectrum displays signals for the six carbon atoms of the benzene ring. The carbons attached to the bromine atoms and the amino group show characteristic chemical shifts. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) and fragment ions are observed. |
Experimental Protocols
Synthesis of 3,5-Dibromoaniline from 3,5-Dibromo-nitro-benzene
This protocol describes the reduction of 3,5-dibromo-nitro-benzene to 3,5-Dibromoaniline.
Materials:
-
3,5-dibromo-nitro-benzene
-
Glacial acetic acid
-
Titanium(III) chloride (TiCl₃) solution (30 wt% in 2 N HCl)
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 500 mg (1.78 mmol) of 3,5-dibromo-nitro-benzene in 4 mL of glacial acetic acid in a suitable reaction flask.[4]
-
Gradually add the 30 wt% TiCl₃ solution in 2 N HCl to the reaction mixture at room temperature with stirring. Continue the addition until the purple color of the TiCl₃ persists, indicating the reaction is complete.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.[4]
-
Neutralize the residue by adding water and 1 M NaOH solution.[4]
-
Extract the product into ethyl acetate. Perform the liquid-liquid extraction twice using ethyl acetate and water.[4]
-
Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.[4]
-
Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator.[4]
-
Further dry the product under high vacuum to obtain 3,5-Dibromoaniline.[4]
Caption: Synthesis of 3,5-Dibromoaniline.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 3,5-Dibromoaniline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 3,5-Dibromoaniline with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10]
-
Place a small amount of the mixture into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][11]
-
-
Instrumentation: Record the IR spectrum using an FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS or LC-MS)
-
Sample Preparation: Prepare a dilute solution of 3,5-Dibromoaniline in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer.
-
GC-MS Conditions:
-
GC: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). Program the oven temperature to ensure good separation.
-
MS: Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
-
LC-MS Conditions:
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Caption: Spectroscopic characterization workflow.
Safety and Handling
3,5-Dibromoaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Applications in Drug Development and Organic Synthesis
3,5-Dibromoaniline is a versatile building block in organic synthesis, particularly in the development of new pharmaceutical compounds.[6][13] The two bromine atoms serve as reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[13] This reactivity makes it a valuable precursor for the synthesis of pharmacologically active molecules.[13] Its use as an intermediate in the synthesis of dyes and agrochemicals has also been reported.[6]
Caption: Applications of 3,5-Dibromoaniline.
References
- 1. 3-Bromoaniline(591-19-5) 1H NMR spectrum [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 3,5-Dibromoaniline [benchchem.com]
- 5. 3,5-Dibromoaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. CAS 626-40-4: 3,5-Dibromoaniline | CymitQuimica [cymitquimica.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rsc.org [rsc.org]
- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 10. shimadzu.com [shimadzu.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. agilent.com [agilent.com]
- 13. nbinno.com [nbinno.com]
